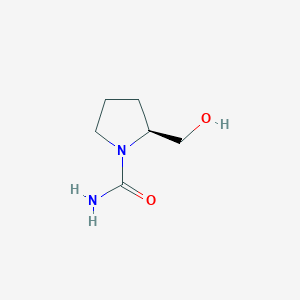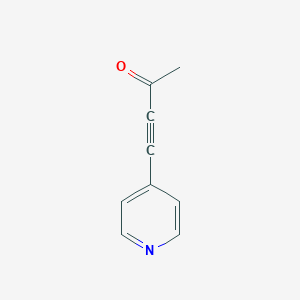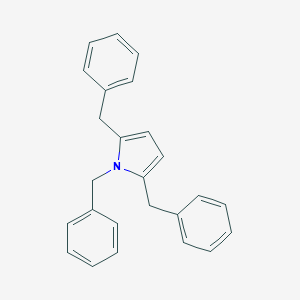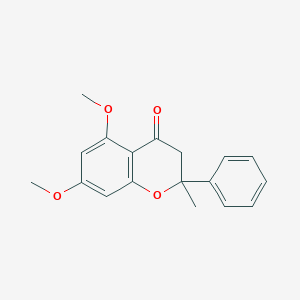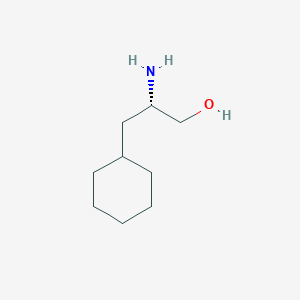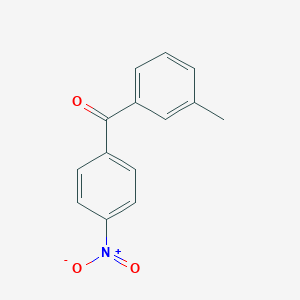
3-Methyl-4'-nitrobenzophenone
Descripción general
Descripción
3-Methyl-4’-nitrobenzophenone is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzophenone, where the benzene ring is substituted with a methyl group at the 3-position and a nitro group at the 4’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4’-nitrobenzophenone typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by nitration. The reaction conditions for Friedel-Crafts acylation usually involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The nitration step involves the use of a nitrating mixture, typically composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of 3-Methyl-4’-nitrobenzophenone may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The use of environmentally friendly oxidizing agents, such as diluted nitric acid, can also be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-4’-nitrobenzophenone undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Bromination using bromine (Br2) in the presence of iron(III) bromide (FeBr3).
Major Products:
Oxidation: 3-Methyl-4’-nitrobenzoic acid.
Reduction: 3-Methyl-4’-aminobenzophenone.
Substitution: 3-Bromo-4’-nitrobenzophenone.
Aplicaciones Científicas De Investigación
3-Methyl-4’-nitrobenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as anticancer properties.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4’-nitrobenzophenone and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and molecular targets depend on the specific derivative and its application. In the case of anticancer activity, the compound may interfere with cellular signaling pathways involved in cell migration and proliferation.
Comparación Con Compuestos Similares
- 4-Methyl-3-nitrobenzophenone
- 2-Methyl-4-oxopentanal
- 3-Oxopentanoic acid
Comparison: 3-Methyl-4’-nitrobenzophenone is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and applications. Compared to 4-Methyl-3-nitrobenzophenone, the position of the nitro group in 3-Methyl-4’-nitrobenzophenone results in different electronic effects and reactivity patterns. This uniqueness makes it suitable for specific synthetic applications and biological studies .
Propiedades
IUPAC Name |
(3-methylphenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(8-6-11)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPBWWIRYOFSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574515 | |
| Record name | (3-Methylphenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131822-45-2 | |
| Record name | (3-Methylphenyl)(4-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131822-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methylphenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


